![molecular formula C15H17NO B3114977 {2-[3-(2-Aminoethyl)phenyl]phenyl}methanol CAS No. 2060028-00-2](/img/structure/B3114977.png)

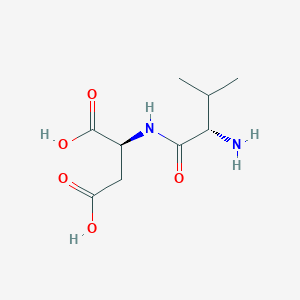

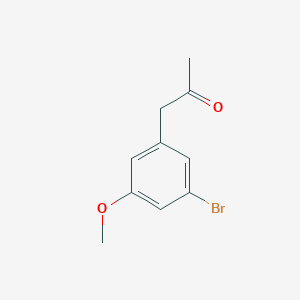

{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol

Vue d'ensemble

Description

“{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol”, also known as BAM, is a chemical compound used in various scientific experiments. It is a derivative of the parent compound, an alkane with the same number of carbon atoms .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, it’s worth noting that organochalcogen compounds have attracted interest for their promising pharmacological and biological activities .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 227.3 g/mol. The compound is a derivative of the parent compound, an alkane with the same number of carbon atoms .

Applications De Recherche Scientifique

Catalysis and Synthesis

In the study by Reddy et al. (2012), furan-2-yl(phenyl)methanol derivatives, which are structurally related to "{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol", were used in aza-Piancatelli rearrangement reactions. This process enabled the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. The methodology demonstrated high selectivity, good yields, and faster reaction times (Reddy et al., 2012).

Reaction Mechanisms

The research by Anga et al. (2014) involved the synthesis and structural analysis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone and its conversion to the corresponding alcohol. This study provides insights into the reaction mechanisms and the stabilization energy of intermolecular hydrogen bonding, which is relevant to the chemistry of phenylmethanol derivatives (Anga et al., 2014).

Material Chemistry

In a study by Tetteh et al. (2018), the electronic spectra of various ortho-substituted phenols, including 2-aminophenol which is structurally similar to "this compound", were investigated. This research offers insights into the solvatochromic behavior of phenols in different solvents, highlighting the impact of substituents on electron distribution (Tetteh et al., 2018).

Organocatalysis

A study by Lu et al. (2008) described the use of (1R,3S,4S)-2-Azanorbornyl-3-methanol as a catalyst in the enantioselective epoxidation of α,β-enones. This showcases the application of methanol derivatives in asymmetric synthesis, relevant to the field of organocatalysis (Lu et al., 2008).

Biochemistry and Membrane Studies

Nguyen et al. (2019) explored the effects of methanol on lipid dynamics using 1,2-dimyristoyl-sn-glycero-3-phosphocholine. This study is crucial for understanding the role of solvents like methanol in membrane biochemistry and protein-lipid interactions (Nguyen et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds such as phenethylamine have been found to interact with human receptors like htaar1 . These receptors play a crucial role in regulating monoamine neurotransmission .

Mode of Action

Phenethylamine, a compound with a similar structure, regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to affect monoamine neurotransmission .

Pharmacokinetics

It’s worth noting that similar compounds like phenethylamine are primarily metabolized by mao-b and other enzymes . This metabolism significantly affects the bioavailability of the compound .

Result of Action

Similar compounds like phenethylamine have been found to act as a central nervous system stimulant in humans .

Propriétés

IUPAC Name |

[2-[3-(2-aminoethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-9-8-12-4-3-6-13(10-12)15-7-2-1-5-14(15)11-17/h1-7,10,17H,8-9,11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCRTRWJVUEZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CC(=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)